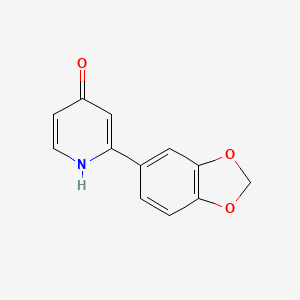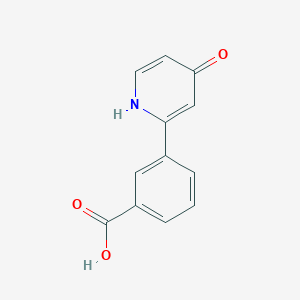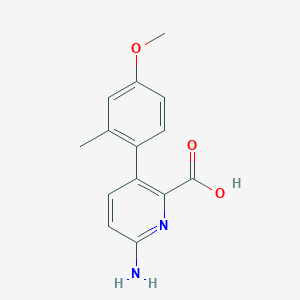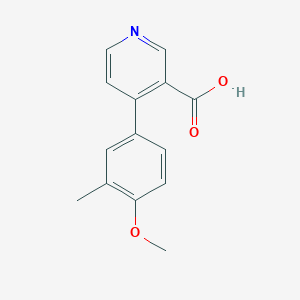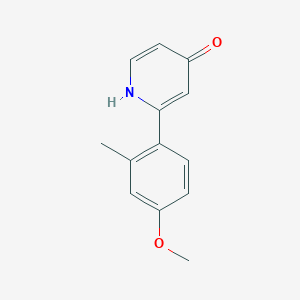
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% (4-MOMPNA) is a synthetic compound that has been used in various scientific research applications in recent years. It is a structural analog of nicotinic acid, and is similar in structure to other compounds such as nicotine and niacin. 4-MOMPNA has been studied for its potential uses in the laboratory, as well as its biochemical and physiological effects.
科学的研究の応用
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% is primarily used in scientific research applications. It has been used in studies of the effects of nicotinic acid on the central nervous system, as well as studies of the effects of nicotine on the cardiovascular system. It has also been used to study the effects of niacin on the body's metabolism. In addition, 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has been used in studies of the effects of dietary supplements on the body's metabolism.
作用機序
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acid receptor, which is a G-protein coupled receptor located in the central nervous system. It binds to the receptor, activating it and causing a cascade of biochemical signals that lead to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are then responsible for the physiological effects of 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the central nervous system, leading to improved mood and increased alertness. It has also been shown to increase the activity of the enzyme adenosine triphosphate (ATP), which is involved in energy production in the body. In addition, 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has been shown to reduce inflammation and improve the body's ability to burn fat.
実験室実験の利点と制限
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it is relatively safe to use in laboratory experiments, as it has low toxicity and is not known to cause any significant side effects. However, it is important to note that 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% is not approved for human consumption, so its use in human experiments should be done with caution. Additionally, it is important to note that 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% may interact with other drugs, so it is important to research any potential interactions before using it in experiments.
将来の方向性
The potential future directions for 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% are numerous. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases and conditions, such as depression and anxiety. Additionally, further research could be done to investigate its potential use as a dietary supplement to improve energy levels and reduce inflammation. Additionally, further research could be done to investigate its effects on the body's metabolism, as well as its potential interactions with other drugs. Finally, additional research could be done to investigate its potential use as a tool for studying the effects of nicotine on the cardiovascular system.
合成法
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenylacetic acid with sodium hydroxide and anhydrous ammonia. This reaction produces 4-methoxy-2-methylphenylacetonitrile, which is then reacted with sodium nitrite in the presence of acetic acid to form 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95%.
特性
IUPAC Name |
4-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(18-2)3-4-11(9)12-5-6-15-8-13(12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJJJWIMCDYLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692549 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-25-7 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







